![molecular formula C14H13Cl2N5O4S B2364136 3-[4-Amino-3-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid CAS No. 886954-31-0](/img/structure/B2364136.png)

3-[4-Amino-3-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

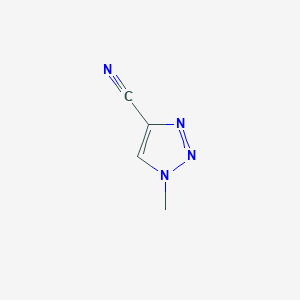

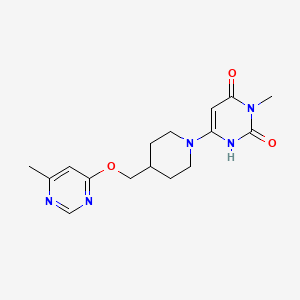

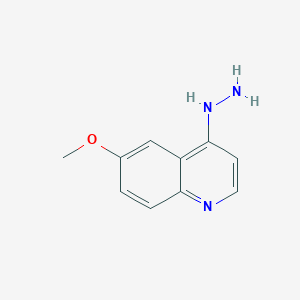

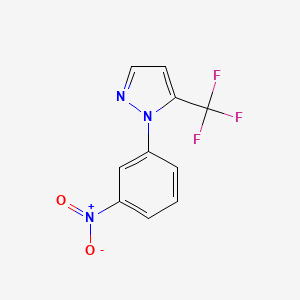

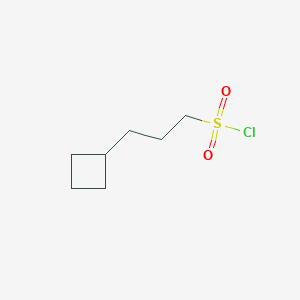

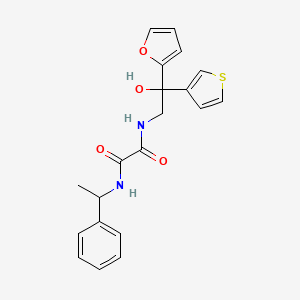

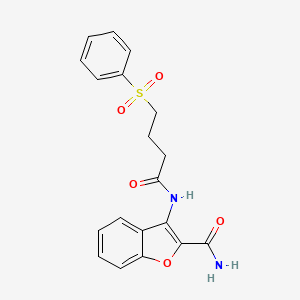

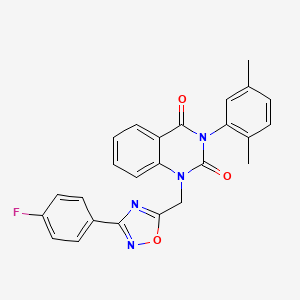

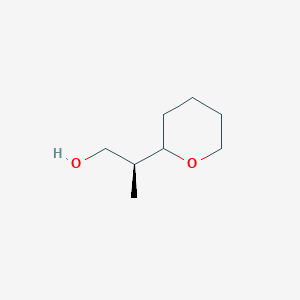

3-[4-Amino-3-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid is a useful research compound. Its molecular formula is C14H13Cl2N5O4S and its molecular weight is 418.25. The purity is usually 95%.

BenchChem offers high-quality 3-[4-Amino-3-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-Amino-3-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Larvicidal and Antimicrobial Activities

Research has shown that novel triazinone derivatives exhibit significant larvicidal and antimicrobial properties. For instance, Kumara et al. (2015) synthesized a series of novel 3-tert-butyl-7-benzyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones, which demonstrated growth inhibition properties against certain bacterial and fungal pathogens and were screened for their mosquito larvicidal activity (Kumara et al., 2015).

Synthesis and Chemical Transformations

In the field of chemical synthesis, Bandgar and Pandit (2003) explored the direct synthesis of 2-oxazolines from carboxylic acids using 2-chloro-4,6-dimethoxy-1,3,5-triazine under mild conditions, highlighting the compound's utility in facilitating organic transformations (Bandgar & Pandit, 2003).

Anticancer Activity

Triazinone derivatives have also been investigated for their potential anticancer activities. Saad and Moustafa (2011) synthesized S-glycosyl and S-alkyl derivatives of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one, which showed significant in vitro anticancer activities against various cancer cell lines (Saad & Moustafa, 2011).

Novel Synthesis Methods

Clerici, Gelmi, and Pocar (1999) developed a novel class of conformationally constrained, masked cysteines through the synthesis of 2-alkyl- and 2-arylsulfanyl-1-aminocyclopropanecarboxylic acids, demonstrating innovative approaches to creating complex molecules (Clerici, Gelmi, & Pocar, 1999).

GABA B Receptor Antagonists

Research into GABA B receptor antagonists has led to the synthesis of related compounds, such as 3-amino-3-(4-chlorophenyl)propanoic acid and its derivatives, showcasing the molecule's relevance in neuroscience and pharmacology (Abbenante, Hughes, & Prager, 1997).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes in the body

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. It is likely that the compound interacts with its targets through a series of chemical reactions, leading to changes in the function of the target molecules .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to a range of downstream effects

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets in the body .

Result of Action

Similar compounds have been found to have a range of effects at the molecular and cellular level, including changes in cell signaling, gene expression, and cellular metabolism .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body . .

properties

IUPAC Name |

3-[4-amino-3-[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2N5O4S/c15-7-2-1-3-8(12(7)16)18-10(22)6-26-14-20-19-9(4-5-11(23)24)13(25)21(14)17/h1-3H,4-6,17H2,(H,18,22)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRNJXSTWAYYLME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-Amino-3-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Methyl-2-(5-methylpyridin-2-yl)propyl]prop-2-enamide](/img/structure/B2364055.png)

![1-(4-chlorophenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2364061.png)

![N-(4-bromophenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2364066.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride](/img/structure/B2364076.png)